REACTION_CXSMILES
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[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5](OS(C(F)(F)F)(=O)=O)=[CH:4][C:3]=1[CH3:17].C([C:21]#[N:22])(C)=O.CC(N(C)C)=O>CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Cu]I.[C-]#N.[C-]#N.[Zn+2]>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([C:21]#[N:22])=[CH:4][C:3]=1[CH3:17] |f:6.7.8,^1:38,40,59,78|
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Name
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|
Quantity
|
79.8 g
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Type
|
reactant
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Smiles
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BrC1=C(C=C(C=C1C)OS(=O)(=O)C(F)(F)F)C
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Name
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|
Quantity
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500 mL
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Type
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reactant
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Smiles
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C(=O)(C)C#N
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
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|
Quantity
|
27.7 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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CuI
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Quantity
|
9.2 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
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Name
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Zn(CN)2
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Quantity
|
79.8 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[C-]#N.[Zn+2]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The resulting mixture was stirred for 45 minutes at 50° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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2.0 L round bottom flask equipped with mechanical stirrer, nitrogen inlet adapter
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Type
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TEMPERATURE
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Details
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heating mantle
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Type
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TEMPERATURE
|
Details
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the temperature was increased to 80-88° C.
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Type
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CUSTOM
|
Details
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aged at this temperature overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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The resulting mixture was cooled to ambient temperature
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Type
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FILTRATION
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Details
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filtered with STAND SUPER-CEL 815520
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Type
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WASH
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Details
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The SUPER-CEL cake was rinsed with EtOAc (200 mL×6)
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Type
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CUSTOM
|
Details
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quenched with a 4:1:4 mixture of saturated NH4Cl
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Type
|
CUSTOM
|
Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was rinsed once with water (500 mL) and once with brine (500 mL)
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Type
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CONCENTRATION
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Details
|
concentrated to dryness in vacuo
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Type
|
CUSTOM
|
Details
|
to yield a red thick oil
|
Type
|
CUSTOM
|
Details
|
The title compound was crystallized from EtOAc (135 mL) and heptanes (500 mL)
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Type
|
CUSTOM
|
Details
|
to yield white-yellowish crystal
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C#N)C=C1C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |